molecular formula C15H15N9O4 B15014789 N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide

N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B15014789
M. Wt: 385.34 g/mol
InChI Key: IRWYNTRFKKDXMF-CAOOACKPSA-N
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Description

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, triazole, and nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Synthesis of the triazole ring: This can be done via a click reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling of the oxadiazole and triazole units: This step might involve the use of a coupling reagent like EDCI or DCC in the presence of a base.

    Introduction of the nitrophenyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use as a drug candidate due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar compounds to N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide include:

    Other oxadiazole derivatives: Known for their antimicrobial and anticancer properties.

    Other triazole derivatives: Widely used in pharmaceuticals for their antifungal and antibacterial activities.

    Other hydrazide derivatives: Known for their use in the synthesis of various heterocyclic compounds.

The uniqueness of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene]-2-(4-nitrophenyl)acetohydrazide lies in its combination of these functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C15H15N9O4

Molecular Weight

385.34 g/mol

IUPAC Name

N-[(E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C15H15N9O4/c1-8(13-9(2)23(22-19-13)15-14(16)20-28-21-15)17-18-12(25)7-10-3-5-11(6-4-10)24(26)27/h3-6H,7H2,1-2H3,(H2,16,20)(H,18,25)/b17-8+

InChI Key

IRWYNTRFKKDXMF-CAOOACKPSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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